4-(4-Methylphenoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNIKWIWRIHFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406272 | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-83-7 | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61343-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Applications of 4 4 Methylphenoxy Benzaldehyde in Advanced Materials
4-(4-Methylphenoxy)benzaldehyde is a bi-functional aromatic compound that possesses characteristics making it a candidate for incorporation into advanced materials. Its structure, featuring a reactive aldehyde group and a stable diphenyl ether linkage with a methyl substituent, allows it to serve as a versatile building block. While specific, large-scale applications in materials science are still emerging, its potential is rooted in the broader use of substituted benzaldehydes in creating complex macromolecules.
Research into the synthesis of star-shaped molecules, for instance, often utilizes functionalized aromatic cores. researchgate.net Benzaldehyde (B42025) derivatives can act as the peripheral moieties or "arms" that are attached to a central core, contributing to the final properties of the macromolecule. The "4-methylphenoxy" group in this specific compound can influence properties such as solubility, thermal stability, and intermolecular interactions within a larger polymer or supramolecular assembly. The aldehyde functional group provides a reactive site for polymerization or for grafting onto other structures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 61343-83-7 nih.govsigmaaldrich.com |
| Molecular Formula | C₁₄H₁₂O₂ nih.gov |
| Molecular Weight | 212.24 g/mol nih.govsigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 47-51 °C sigmaaldrich.com |
| Flash Point | >110 °C (>230 °F) - closed cup sigmaaldrich.com |
| IUPAC Name | This compound nih.gov |
Applications of 4 4 Methylphenoxy Benzaldehyde As a Chemical Intermediate
The primary and most well-documented application of 4-(4-Methylphenoxy)benzaldehyde is its role as a crucial chemical intermediate in the synthesis of agrochemicals. It serves as a precursor in the production of high-value compounds used in crop protection.
Specifically, this aldehyde is a key building block for producing 4-(4-methylphenoxy)benzylamine and its precursors. patsnap.comgoogle.com This benzylamine (B48309) derivative is an essential intermediate for the synthesis of pyrazole (B372694) insecticides and acaricides, such as Tolfenpyrad. patsnap.comgoogle.com These pesticides function by inhibiting the oxidative phosphorylation process in insects. patsnap.com
The synthesis pathway typically involves the conversion of the aldehyde group into other functionalities. For example, this compound can be catalytically reduced in the presence of ammonia (B1221849) to yield 4-(4-methylphenoxy)benzylamine. google.com Alternatively, related precursors like 4-(4-methylphenoxy)benzonitrile are synthesized and then reduced to form the target benzylamine. google.comgoogle.com The synthesis of the benzonitrile (B105546) itself starts from p-cresol (B1678582) and a cyanobenzene derivative, highlighting the multi-step nature of producing the final active ingredient. google.com
Table 2: Synthesis of Key Intermediates from this compound Derivatives
| Precursor Compound | Reaction Type | Resulting Intermediate | End Product Application |
| 4-(4-Methylphenoxy)benzonitrile | Catalytic Hydrogenation | 4-(4-Methylphenoxy)benzylamine google.comnih.gov | Insecticides, Acaricides (e.g., Tolfenpyrad) patsnap.comgoogle.com |
| This compound | Reductive Amination | 4-(4-Methylphenoxy)benzylamine google.com | Insecticides, Acaricides patsnap.com |
Contribution to Combinatorial Chemistry and Library Synthesis with Benzaldehyde Derivatives
The utility of 4-(4-Methylphenoxy)benzaldehyde extends into the field of combinatorial chemistry, where the goal is to rapidly synthesize large collections, or "libraries," of related compounds for screening and discovery purposes, particularly in drug and materials development. Benzaldehyde (B42025) and its derivatives are valuable scaffolds in this area due to the versatile reactivity of the aldehyde functional group. researchgate.netnih.gov
The aldehyde group is a chemical handle that can undergo a wide array of transformations, allowing for the generation of diverse molecular structures from a common starting material. researchgate.net Key reactions include:
Oxidation to form carboxylic acids. researchgate.net
Reduction to form benzyl (B1604629) alcohols. researchgate.net
Condensation reactions with amines or hydrazines to form imines and hydrazones, respectively. researchgate.net
Reductive amination to produce secondary amines. researchgate.net
Wittig-type reactions to form alkenes. researchgate.net
By applying these different reactions to a benzaldehyde derivative like this compound, chemists can systematically create a library of compounds where the core "4-methylphenoxy" phenyl ether structure is maintained, but the functionality at the former aldehyde position is varied. This approach has been used to synthesize libraries of ionic liquids with different functional groups and to generate novel PET-tracer candidates. researchgate.netacs.org
The this compound molecule is a prime candidate for such library synthesis. The stable diphenyl ether backbone provides a rigid and well-defined core, while the aldehyde offers a point of diversification. Previous studies have shown that substituted benzaldehydes are effective for creating libraries of potential enzyme inhibitors, where the aldehyde group can form a Schiff base with amino groups in the active site of an enzyme. nih.gov This makes this compound and the libraries derived from it potentially useful for screening for biologically active compounds.
Derivatization and Functionalization of 4 4 Methylphenoxy Benzaldehyde
Synthesis of Imine and Schiff Base Derivatives from 4-(4-Methylphenoxy)benzaldehyde
The synthesis of imines and Schiff bases from this compound is a fundamental transformation in organic chemistry, typically achieved through the condensation reaction with primary amines. edu.krdijacskros.commasterorganicchemistry.com This reaction is generally catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. nih.govlibretexts.org The equilibrium of this reversible reaction can be shifted towards the product by removing the water formed, often through azeotropic distillation. nih.govresearchgate.net
Various methods have been developed to facilitate imine synthesis, including solvent-free conditions under microwave irradiation, which can significantly accelerate the reaction. organic-chemistry.org For instance, neat non-volatile amines can react efficiently with aromatic aldehydes to produce imines in a short time. organic-chemistry.org Another approach involves the use of organocatalysts like pyrrolidine, which promotes the reaction under mild, acid- and metal-free conditions. organic-chemistry.org
The reaction conditions can be adapted based on the reactivity of the amine. For example, the reaction of benzaldehyde (B42025) with aniline (B41778) can be carried out in toluene (B28343) with a Dean-Stark trap to remove water, or at room temperature in dichloromethane. researchgate.net For less reactive amines, catalysts such as tris(2,2,2-trifluoroethyl)borate can be employed to achieve high yields at room temperature. organic-chemistry.org
Table 1: Synthesis of Imine and Schiff Base Derivatives
| Reactant | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Primary Amine | Acid catalyst, removal of water | Imine/Schiff Base | masterorganicchemistry.comnih.gov |
| Non-volatile Amine | Microwave irradiation, solvent-free | Imine | organic-chemistry.org |
| Primary Amine | Pyrrolidine (organocatalyst) | Aldimine | organic-chemistry.org |
| Aniline | Toluene, Dean-Stark trap | Imine | researchgate.net |
| Aniline | Dichloromethane, room temperature | Imine | researchgate.net |
| Primary Amine | Tris(2,2,2-trifluoroethyl)borate | N-Sulfinyl, N-toluenesulfonyl, etc. aldimines | organic-chemistry.org |
Reductive Amination of this compound to Amine Derivatives
Reductive amination, also known as reductive alkylation, is a powerful method for converting this compound into its corresponding amine derivatives. wikipedia.org This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the amine. wikipedia.orgacsgcipr.org This one-pot reaction is highly valued in green chemistry due to its efficiency and the avoidance of harsh reagents like alkyl halides. wikipedia.orgacsgcipr.org
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com To circumvent this, the imine is often allowed to form completely before the addition of NaBH₄. commonorganicchemistry.com Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comcommonorganicchemistry.com
The reaction conditions can be optimized to improve yields. For instance, Lewis acids such as titanium(IV) isopropoxide [Ti(OiPr)₄] can be used to activate the aldehyde, facilitating the initial amine addition. masterorganicchemistry.com Alternative methods include catalytic hydrogenation using catalysts like platinum, palladium, or nickel. wikipedia.org A specific method for synthesizing 4-(4-methylphenoxy)benzylamine involves the use of a modified nano-nickel catalyst. patsnap.com
Table 2: Reagents for Reductive Amination
| Reducing Agent | Solvent(s) | Notes | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Added after imine formation to avoid aldehyde reduction. | masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Not water-sensitive; can be used with Lewis acids. | masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Dichloromethane, Tetrahydrofuran, Dioxane | Water-sensitive; not compatible with methanol. | commonorganicchemistry.comorganic-chemistry.org |
| Catalytic Hydrogenation (Pt, Pd, Ni) | Various | Green chemistry approach. | wikipedia.org |
| α-picoline-borane | Methanol, Water, neat | Mild and efficient. | organic-chemistry.org |
| Dibutyltin dichloride / Phenylsilane | - | Catalytic system. | organic-chemistry.org |
Formation of Semicarbazone and Hydrazone Derivatives of this compound
The reaction of this compound with semicarbazide (B1199961) or hydrazine (B178648) derivatives leads to the formation of semicarbazones and hydrazones, respectively. These crystalline derivatives are valuable for the characterization and purification of aldehydes. researchgate.net
The synthesis of semicarbazones typically involves reacting the aldehyde with semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297) to neutralize the hydrochloride salt. google.com The reaction is often carried out in an aqueous ethanol solution. google.com Green chemistry approaches have also been developed, utilizing solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297). geneseo.edu For instance, dissolving the substituted benzaldehyde in the green solvent and adding an aqueous solution of semicarbazide can lead to precipitation of the semicarbazone product. geneseo.edu
Hydrazone synthesis follows a similar condensation pathway. For example, reacting substituted benzoic acid hydrazides with this compound can produce a variety of hydrazone derivatives. nih.gov The reaction conditions can vary, from refluxing in ethanol to stirring at room temperature, depending on the specific reactants. mdpi.comnih.gov
Table 3: Synthesis of Semicarbazone and Hydrazone Derivatives
| Derivative | Reagents | Conditions | Reference |
|---|---|---|---|
| Semicarbazone | Semicarbazide hydrochloride, Sodium acetate | Aqueous ethanol | google.com |
| Semicarbazone | Semicarbazide | Ethyl lactate or Dimethyl isosorbide (green solvents) | geneseo.edu |
| Hydrazone | Substituted benzoic acid hydrazide | Methanol, reflux | nih.gov |
| Hydrazone | Hydrazide-hydrazone derivatives, p-toluenesulfonyl chloride, K₂CO₃ | Dichloromethane, ice bath | mdpi.com |
| Hydroxy Semicarbazone | Hydroxysemicarbazide, Glacial acetic acid | Ethanol, reflux | nih.gov |
Derivatization for Analytical Applications
Chemical derivatization of this compound and its derivatives is a crucial technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com Derivatization enhances the volatility, improves chromatographic separation, and increases the sensitivity of detection for analytes. jfda-online.comnih.gov
Common derivatization methods include silylation, acylation, and alkylation. jfda-online.com Silylation, which involves the introduction of a trimethylsilyl (B98337) (TMS) group, is widely used for compounds containing active hydrogens like alcohols, phenols, and amines. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.com
Acylation with fluorinated anhydrides is another effective method to derivatize amines and phenols, leading to fluoroacyl derivatives that are highly detectable. jfda-online.com The choice of derivatizing reagent depends on the functional groups present in the analyte and the specific requirements of the analytical method. nih.gov For instance, to analyze amine drugs, reagents like (S)-(-)-N-(trifluoroacetyl)prolyl chloride can be used to form diastereomers that can be separated on achiral columns. jfda-online.com
Table 4: Derivatization Reagents for Analytical Applications
| Derivatization Method | Reagent | Target Functional Groups | Purpose | Reference |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic acids, Amines, Amides | Increase volatility, improve chromatographic properties | sigmaaldrich.com |
| Acylation | Fluorinated anhydrides | Alcohols, Phenols, Amines | Enhance detection (e.g., by ECD) | jfda-online.com |
| Acylation | 4-Carbethoxyhexafluorobutyryl chloride | Secondary amines | Form stable products | jfda-online.com |
| Chiral Derivatization | (S)-(-)-N-(Trifluoroacetyl)-prolyl chloride | Amines | Enantiomeric separation | jfda-online.com |
Applications of 4 4 Methylphenoxy Benzaldehyde in Advanced Materials and As Chemical Intermediates
Utilization of 4-(4-Methylphenoxy)benzaldehyde as a Building Block in Organic Synthesis
The reactivity of the aldehyde functional group in this compound makes it a versatile precursor for the construction of more complex molecular architectures. It readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Synthesis of Complex Organic Molecules
This compound is a key starting material for the synthesis of several classes of complex organic molecules, most notably chalcones and Schiff bases.
Chalcones: These compounds, characterized by an α,β-unsaturated ketone core, are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. Chalcones derived from this compound are of interest due to their potential biological activities, which are influenced by the substituents on the aromatic rings. ijarsct.co.inresearchgate.netpharmatutor.orgnih.gov The synthesis of these chalcones is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. ijarsct.co.in The general reaction scheme involves the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of this compound.
Schiff Bases: The reaction of this compound with primary amines yields Schiff bases, also known as imines. These compounds contain a C=N double bond and are valuable intermediates in organic synthesis and can also exhibit a range of biological activities. growingscience.comresearchgate.netijmcmed.org The formation of Schiff bases is often catalyzed by a small amount of acid. researchgate.net
The following table provides examples of complex organic molecules synthesized from this compound.
| Reactant | Product Class | Reaction Type | Potential Applications |
| Acetophenone | Chalcone | Claisen-Schmidt Condensation | Antimicrobial, Anticancer, Antioxidant ijarsct.co.inpharmatutor.org |
| Primary Amine | Schiff Base | Condensation | Antibacterial, Antifungal, Cytotoxic growingscience.comijmcmed.org |
Preparation of Pharmaceuticals and Agrochemicals
The structural motif of this compound is found in several biologically active compounds, and it serves as a crucial intermediate in their synthesis.
In the agrochemical sector, a key application is in the synthesis of the insecticide and acaricide, Tolfenpyrad. nih.gov The synthesis involves the conversion of 4-(4-methylphenoxy)cyanobenzene to 4-(4-methylphenoxy)benzylamine, which is a direct derivative of this compound. google.comgoogle.com This benzylamine (B48309) is then reacted with 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid to produce Tolfenpyrad. google.com Tolfenpyrad functions as a mitochondrial electron transport inhibitor, effective against a broad spectrum of pests. nih.govherts.ac.uk
| Intermediate | Agrochemical | Mechanism of Action |
| 4-(4-methylphenoxy)benzylamine | Tolfenpyrad | Mitochondrial Complex I Electron Transport Inhibitor nih.govherts.ac.uk |
Role of this compound in Polymer Chemistry
The bifunctional nature of this compound and its derivatives allows for their incorporation into polymer backbones, leading to the development of specialty polymers with unique properties.
Production of Specialty Polymers for Coatings and Adhesives
While direct research on the use of this compound in coatings and adhesives is limited, the incorporation of similar aromatic aldehydes and diaryl ether structures into polymer backbones is known to enhance thermal stability, chemical resistance, and adhesive properties. koreascience.kr It is plausible that polyimides and epoxy resins derived from this compound could find applications in high-performance coatings and adhesives. The rigid aromatic structure and the flexible ether linkage can contribute to a desirable balance of mechanical strength and processability in the resulting polymers. researchgate.net
Intermediate for Organic Covalent Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The aldehyde functionality of this compound makes it a potential candidate as a building block or "linker" for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Covalent Organic Frameworks (COFs): COFs are a class of porous polymers with highly ordered structures formed through the self-assembly of organic building blocks linked by strong covalent bonds. Aldehyde-containing molecules are frequently used as linkers in the synthesis of imine-linked COFs, which are known for their high stability. rsc.org Although specific examples utilizing this compound are not extensively reported, its structure is analogous to other benzaldehyde (B42025) derivatives that have been successfully employed in COF synthesis. nih.govresearchgate.net The resulting frameworks could potentially be used in gas storage, separation, and catalysis. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While the direct incorporation of this compound as a primary linker is not common, it could be functionalized to create ligands suitable for MOF synthesis. For example, it could be converted to a carboxylic acid derivative, which is a common functional group for MOF linkers. MOFs have applications in gas storage, catalysis, and sensing. nih.gov
Applications in Organic Solar Cells (OSC) and Battery Technologies
The electroactive nature of the diaryl ether moiety and the potential for creating extended π-conjugated systems from this compound suggest its possible utility in organic electronics.
Organic Solar Cells (OSCs): Derivatives of this compound could potentially be used in the active layer of organic solar cells. researchgate.net The active layer in an OSC typically consists of a blend of electron-donating and electron-accepting materials. By modifying the structure of this compound, for instance, by creating donor-acceptor molecules, it may be possible to tune its electronic properties for use as either a donor or an acceptor material in the photoactive layer of OSCs.
Battery Technologies: In the context of battery technologies, derivatives of this compound could be explored as electrolyte additives. researchgate.net Electrolyte additives are used in small quantities to improve the performance and safety of lithium-ion batteries by, for example, forming a stable solid electrolyte interphase (SEI) on the electrodes. The aromatic and ether functionalities present in this compound could potentially contribute to the formation of a stable SEI layer. researchgate.netfigshare.com
Spectroscopic and Structural Characterization of 4 4 Methylphenoxy Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms.
¹H NMR Analysis
Proton NMR (¹H NMR) spectroscopy of 4-(4-methylphenoxy)benzaldehyde reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton (-CHO) characteristically appears as a singlet at a high chemical shift, around 9.92 ppm, due to the deshielding effect of the adjacent carbonyl group. rsc.org The aromatic protons of the benzaldehyde (B42025) ring and the p-tolyloxy group resonate in the region of 7.01 to 7.84 ppm. rsc.org Specifically, the protons on the benzaldehyde ring often show a doublet of doublets pattern, while the protons on the p-tolyloxy ring appear as two distinct doublets. The methyl group (-CH₃) protons of the tolyloxy moiety give rise to a sharp singlet at approximately 2.3-2.5 ppm. chegg.com
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic H | ~9.92 | Singlet |
| Aromatic H | ~7.01-7.84 | Multiplet |
| Methyl H | ~2.3-2.5 | Singlet |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, typically in the range of 190-193 ppm. docbrown.inforsc.org The aromatic carbons exhibit signals between approximately 117 and 162 ppm. The carbon of the methyl group (-CH₃) appears at a much higher field, around 20-22 ppm. researchgate.net
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl C | ~190-193 |
| Aromatic C | ~117-162 |
| Methyl C | ~20-22 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed around 1675-1700 cm⁻¹. rsc.org The aromatic C-H stretching vibrations appear at approximately 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found around 2850-2960 cm⁻¹. The C-O-C ether linkage exhibits a stretching vibration in the region of 1200-1250 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ range.
Table 3: Key IR/FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | ~1675-1700 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aliphatic C-H | Stretch | ~2850-2960 |
| Ether (C-O-C) | Stretch | ~1200-1250 |
| Aromatic C=C | Stretch | ~1400-1600 |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak ([M]⁺) for this compound in an electron ionization (EI) mass spectrum would be observed at an m/z corresponding to its molecular weight (212.24 g/mol ). nih.gov Fragmentation patterns in the mass spectrum can provide further structural information. For instance, cleavage of the ether bond or loss of the formyl group can lead to characteristic fragment ions. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the synthesized compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or water, shows absorption bands that are characteristic of its electronic transitions. researchgate.net The spectrum is expected to show a strong absorption band corresponding to the π → π* transition of the aromatic rings and the carbonyl group, usually in the range of 240-280 nm. researchgate.net A weaker band, corresponding to the n → π* transition of the carbonyl group, may be observed at a longer wavelength, around 280-320 nm. researchgate.net
X-ray Diffraction (XRD) for Single Crystal Analysis
Determination of Molecular Structure and Conformation
In a study on 4-(4-methoxyphenoxy)benzaldehyde, single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.netresearchgate.net The structure of this molecule is not planar. The two benzene (B151609) rings are twisted with respect to each other, a common feature in diaryl ethers, which is attributed to the steric hindrance and the geometry of the ether linkage.
Spectroscopic methods are also invaluable for structural characterization. For instance, in the analysis of 4-phenacyloxy benzaldehyde derivatives, the absence of an absorption band around 3400 cm⁻¹ in the IR spectra confirms the substitution of the hydroxyl group, while characteristic peaks for aromatic C-H, aliphatic C-H, aldehyde C-H, carbonyl (C=O), and ether (C-O-C) bonds are observed. nih.gov For 4-(4-methylphenyl)benzaldehyde, computed ¹³C NMR data suggests distinct chemical shifts for the carbon atoms within the molecule, which can be used to confirm its structure.
Table 1: Computed ¹³C NMR Chemical Shifts for 4-(4-Methylphenyl)benzaldehyde
| Atom | Chemical Shift (ppm) |
| C (aldehyde) | 190.9 |
| Aromatic C | 129.5, 130.9, 134.7, 141.0 |
| Methyl C | 21.2 |
Note: Data is computed and may vary from experimental values.
Analysis of Dihedral Angles in Aryloxybenzaldehydes
X-ray crystallographic studies on derivatives of 4-phenoxybenzaldehyde (B127426) have shown a wide range of dihedral angles, indicating conformational flexibility. For 4-(4-methoxyphenoxy)benzaldehyde, the dihedral angle between the least-squares planes of the two benzene rings is reported to be 71.52 (3)°. researchgate.netresearchgate.net This significant twist from a planar conformation is a key structural feature. In contrast, the related compound 4-(benzyloxy)benzaldehyde (B125253) exhibits a nearly planar conformation, with a dihedral angle of only 5.23 (9)° between its aromatic rings. nih.gov This highlights how the nature of the substituent and the linkage between the rings can dramatically alter the molecular conformation.
The C-O-C bond angle at the ether linkage is another important structural parameter. In 4-(4-methoxyphenoxy)benzaldehyde, this angle is 118.82 (8)°. researchgate.netresearchgate.net This value is consistent with the sp² hybridization of the oxygen atom and the steric requirements of the bulky aryl groups.
The conformational preferences of these molecules are a balance between steric hindrance, which favors a twisted conformation, and electronic effects like conjugation, which would favor planarity. In the case of this compound, it is expected to adopt a non-planar conformation similar to its methoxy (B1213986) analog, with a significant dihedral angle between the two phenyl rings.
Table 2: Comparison of Dihedral and Bond Angles in Aryloxybenzaldehyde Derivatives
| Compound | Dihedral Angle Between Aromatic Rings (°) | C-O-C Bond Angle (°) |
| 4-(4-Methoxyphenoxy)benzaldehyde | 71.52 (3) researchgate.netresearchgate.net | 118.82 (8) researchgate.netresearchgate.net |
| 4-(Benzyloxy)benzaldehyde | 5.23 (9) nih.gov | N/A |
| 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde | 77.28 researchgate.net | N/A |
This comparative data underscores the conformational diversity within the aryloxybenzaldehyde family, which is primarily dictated by the substituents on the phenyl rings and the nature of the linker between them.
Computational and Theoretical Studies on 4 4 Methylphenoxy Benzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to calculate optimized geometries, vibrational frequencies, and various thermodynamic and electronic properties of molecules. nih.govconicet.gov.ar
While specific DFT studies on 4-(4-Methylphenoxy)benzaldehyde are not extensively published, the methodologies can be understood through analyses of structurally similar compounds, such as 4-hydroxybenzaldehyde. For a molecule like 4-hydroxybenzaldehyde, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are performed to simulate its molecular geometry, including bond lengths and angles. mdpi.com Such studies provide a foundational understanding of the structural parameters that would be expected for related molecules like this compound. mdpi.comnih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to analyze electronic spectra and predict properties like absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f). mdpi.com This analysis is crucial for understanding how a molecule interacts with light and for predicting its color and photophysical behavior.
For the related compound 4-hydroxybenzaldehyde, TD-DFT calculations have been used to predict its electronic spectrum. mdpi.com The results show several absorption bands corresponding to electronic transitions between molecular orbitals. mdpi.com A similar approach for this compound would elucidate its electronic transition properties.
Table 1: Theoretical Electronic Spectrum Data for the Structurally Similar 4-hydroxybenzaldehyde Data calculated using the TD-DFT/B3LYP/6-31G(d,p) method.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO-1 -> LUMO | 3.9179 | 316.45 | 0.0001 |
| HOMO -> LUMO | 4.7408 | 261.52 | 0.4092 |
| HOMO-2 -> LUMO | 4.8340 | 256.48 | 0.0061 |
Source: Adapted from a study on 4-hydroxybenzaldehyde. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govconicet.gov.ar The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies. mdpi.comresearchgate.net For 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap is predicted to be approximately 5.01 eV, indicating significant chemical stability. mdpi.com
Table 2: Calculated Global Reactivity Descriptors for the Structurally Similar 4-hydroxybenzaldehyde
| Parameter | Value |
| HOMO Energy (eV) | -6.58 |
| LUMO Energy (eV) | -1.57 |
| Energy Gap (ΔE) (eV) | 5.01 |
| Ionization Potential (I) (eV) | 6.58 |
| Electron Affinity (A) (eV) | 1.57 |
| Global Hardness (η) (eV) | 2.505 |
| Global Softness (S) (eV⁻¹) | 0.399 |
| Electronegativity (χ) (eV) | 4.075 |
| Chemical Potential (μ) (eV) | -4.075 |
| Electrophilicity Index (ω) (eV) | 3.312 |
Source: Data derived from a study on 4-hydroxybenzaldehyde. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into molecular reactivity and intermolecular interactions. mdpi.comresearchgate.net In an MEP map, regions of negative potential, typically shown in red, are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are prone to nucleophilic attack. researchgate.net
In the MEP analysis of 4-hydroxybenzaldehyde, the most negative regions are located around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic attack. mdpi.comresearchgate.net The hydrogen atoms, particularly of the hydroxyl group, are surrounded by the most positive (blue) regions, marking them as sites for nucleophilic interaction. mdpi.com A similar MEP analysis of this compound would reveal its specific sites of electrophilic and nucleophilic reactivity, influenced by the electron-donating p-tolyloxy group.
Quantitative Structure-Activity Relationships (QSAR) in Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov These models are instrumental in drug design for predicting the activity of new compounds and optimizing lead structures. nih.gov
Studies on compounds structurally related to this compound demonstrate the application of QSAR. For a series of 2-arylidene-4-(4-phenoxy-phenyl) but-3-en-4-olides with anti-inflammatory activity, QSAR analysis revealed that topological parameters like the Kier shape index are crucial for describing their biological activity. arkat-usa.orgresearchgate.net Another study on phenoxyacetic acid derivatives as antisickling agents found that their potency correlated positively with the hydrophobicity (π values) and electronic parameters (σ constants) of substituents on the phenyl ring. nih.gov These examples show that the biological activities of phenoxy-containing compounds can be effectively modeled by considering their structural and electronic features.
Molecular Connectivity and Electronic Properties Analysis
Molecular connectivity is a method used in cheminformatics to describe the topology of a molecule through numerical indices. nih.govnih.gov These indices quantify aspects of molecular structure such as size, branching, and cyclicity. They are often used as descriptors in QSAR studies to correlate a compound's structure with its properties, including chromatographic retention times and biological activity. nih.gov
Analysis of aromatic ethers has shown that molecular connectivity indices can effectively model structure-activity relationships. nih.gov For a series of phenyl propyl ethers, connectivity variables were used to generate a high-quality QSAR equation for antimicrobial activity, indicating that substitution patterns on the phenyl ring are critical. nih.gov The electronic properties of aromatic ethers, such as this compound, are governed by the interplay between the electron-donating ether oxygen and the electron-withdrawing aldehyde group, as well as the electronic nature of the substituents on the phenoxy ring. These properties, which can be quantified using computational methods, ultimately determine the molecule's reactivity and potential for intermolecular interactions. inchem.org
Molecular Docking Studies on Derivatives
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netmdpi.com This technique is essential in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govnih.gov
While specific docking studies on this compound are not widely available, research on its derivatives and related structures highlights the utility of this approach. For instance, various 4-substituted benzaldehydes are known to be competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net Molecular docking studies of these benzaldehyde (B42025) derivatives have been performed to elucidate their binding modes within the enzyme's active site. researchgate.net Similarly, docking studies on hydrazone derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde against protein receptors like EGFR and HER2 have been used to predict their potential as targeted inhibitors. nih.gov Such studies on derivatives of this compound could predict their binding interactions and guide the design of novel bioactive compounds. uowasit.edu.iq
Supramolecular Chemistry and Crystal Engineering of 4 4 Methylphenoxy Benzaldehyde Analogues
Intermolecular Interactions in Crystal Structures
The molecular assembly in the crystalline state of 4-(4-methylphenoxy)benzaldehyde analogues and related compounds is governed by a variety of weak intermolecular interactions. nih.gov These forces, including hydrogen bonds and C-H⋯π interactions, work in concert to build complex and stable supramolecular structures. nih.gov The formyl group of benzaldehyde (B42025) derivatives is a key player, often participating in diverse intermolecular contacts. nih.govchemicalbook.com In many organic compounds, it is the interplay of these weak interactions that significantly influences the molecular arrangement. nih.gov
Hydrogen Bonding (C-H⋯O, N-H⋯O)
While strong hydrogen bonds like O-H⋯O or N-H⋯O, with interaction energies between 16–50 kJ mol⁻¹, are well-understood directors of molecular assembly, weaker C-H⋯O hydrogen bonds (with energies typically ≤15 kJ mol⁻¹) are also pivotal in the crystal engineering of benzaldehyde derivatives. nih.gov
In the crystal structures of various benzaldehyde analogues, the carbonyl oxygen atom frequently acts as an acceptor for weak C-H⋯O hydrogen bonds. nih.gov For instance, the crystal structure of 4-phenyl-benzaldehyde reveals a dimer linked by C=O⋯H-C interactions. rsc.org Similarly, in 4-(4-methoxyphenoxy)benzaldehyde, weak C-H⋯O hydrogen bonds connect molecules to form supramolecular layers. researchgate.net In more complex structures like 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde, molecules are linked into dimers through pairs of weak C-H⋯O interactions, which are then further connected by additional C-H⋯O bonds to form intricate motifs. researchgate.net
In analogues containing nitrogen, such as sulfonamides or Schiff bases, N-H⋯O hydrogen bonds are a common and significant feature. researchgate.net These interactions can link molecules into dimers or more extended chains and layers. researchgate.netnih.gov For example, in certain substituted benzenesulfonohydrazides, molecules are linked by N-H⋯O hydrogen bonds into centrosymmetric dimers. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Compound Example |
| C-H⋯O | C-H (Aromatic/Aliphatic) | O (Carbonyl/Ether) | 2.4 - 2.8 | 4-phenyl-benzaldehyde rsc.org |
| C-H⋯O | C-H (Methylene) | O (Carbonyl) | ~2.46 | 3,5-dimethoxy-4-hydroxy-benzaldehyde derivative nih.gov |
| N-H⋯O | N-H | O (Sulfonyl/Carbonyl) | 1.9 - 2.2 | 4-halobenzenesulfonamides researchgate.net |
| C-H⋯O | C-H (Aldehydic) | O (Carbonyl) | ~2.48 | 3,5-dibromo-4-hydroxy-benzaldehyde nih.gov |
Table 1: Representative Hydrogen Bond Interactions in Benzaldehyde Analogues and Related Structures.
C-H⋯π Interactions
The C-H⋯π interaction, where a C-H bond acts as a donor to a π-system (an aromatic ring), is another crucial force in the crystal packing of these compounds. nih.govrsc.org These interactions, though weak, significantly contribute to the formation of multi-dimensional supramolecular networks. nih.gov A survey of the Cambridge Structural Database (CSD) revealed that over 77% of organic crystals feature C-H⋯π interatomic distances shorter than 3.05 Å, highlighting their prevalence. rsc.org
Formation of Supramolecular Architectures
The combined effect of the intermolecular interactions described above leads to the formation of well-defined supramolecular architectures. The interplay between C-H⋯O hydrogen bonds and other forces like C-H⋯π and π-π stacking interactions facilitates the creation of multi-dimensional networks. nih.gov
For example, in some multi-substituted benzaldehyde derivatives, C-H⋯O hydrogen bonds generate diverse synthons that assemble into larger patterns. nih.gov In the case of 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde, molecules first form dimers via C-H⋯O bonds, which then assemble into a staircase-like motif. researchgate.net In other structures, intermolecular N-H⋯O hydrogen bonds can link molecules into three-dimensional supramolecular networks. nih.gov The specific geometry and substitution pattern of the benzaldehyde analogue dictate which interactions dominate and, consequently, the final architecture, which can range from simple dimers and chains to complex 3D frameworks. nih.govresearchgate.net
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govgazi.edu.trjmaterenvironsci.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions, defining the space a molecule occupies in a crystal. jmaterenvironsci.com The distances from the surface to the nearest nucleus internal (dᵢ) and external (dₑ) to the surface are calculated and can be mapped onto the surface to highlight different intermolecular contacts. jmaterenvironsci.com
A normalized contact distance (dₙₒᵣₘ) is often used, which is colored red for contacts shorter than the van der Waals radii (indicating close interactions), white for contacts around the vdW distance, and blue for longer contacts. conicet.gov.ar
In the analysis of various benzaldehyde analogues and related heterocyclic compounds, Hirshfeld analysis reveals the relative importance of different interactions. nih.govgazi.edu.tr For example, in a series of substituted benzenesulfonohydrazides, H⋯H contacts accounted for the largest contribution (30-38%), followed by C⋯H/H⋯C (18-23%) and O⋯H/H⋯O (15-16%) contacts. nih.gov This quantitative analysis allows for a detailed comparison of crystal packing across a series of related structures. nih.gov
| Interaction Type | Contribution (%) in Compound (I) | Contribution (%) in Compound (II) | Contribution (%) in Compound (III) |
| H⋯H | 30.1 | 34.0 | 38.0 |
| C⋯H/H⋯C | 22.7 | 20.2 | 18.0 |
| O⋯H/H⋯O | 16.1 | 16.1 | 15.7 |
| Cl⋯H/H⋯Cl | 12.1 | 12.3 | 9.4 |
| N⋯H/H⋯N | 6.3 | 5.2 | 3.9 |
| C⋯C | 5.2 | 5.0 | 2.1 |
Table 2: Percentage contributions of intermolecular contacts to the Hirshfeld surfaces for (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide (I) and its ortho- (II) and para-methylbenzylidene (III) derivatives. Data sourced from nih.gov.
Energy Frameworks Analysis of Crystal Packing
To gain deeper insight into the stability of crystal packing, energy framework analysis can be employed. rsc.org This method involves calculating the interaction energies between pairs of molecules in the crystal lattice and representing them graphically. rsc.org Accurate intermolecular interaction energies are computed, typically using quantum chemistry methods, for molecular pairs extracted from the crystal structure. nih.gov
This analysis provides a visual representation of the strength and topology of the packing, often shown as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the interaction energy. rsc.org The total lattice energy can also be calculated, which often correlates with the thermal stability of the compound. nih.gov
Catalysis and Reaction Optimization in the Chemistry of 4 4 Methylphenoxy Benzaldehyde
Catalytic Roles in Synthetic Transformations Involving 4-(4-Methylphenoxy)benzaldehyde
Catalysts are fundamental to the chemical industry, enabling reactions that would otherwise be slow, inefficient, or produce undesirable byproducts. In the context of this compound, catalysts facilitate a range of transformations, from the formation of its core structure to its conversion into valuable derivatives.
While direct literature on palladium-catalyzed reductive amination of this compound is not extensively detailed in the provided search results, the principles of this reaction are well-established for aromatic aldehydes. Reductive amination is a powerful method for forming C-N bonds, a critical step in the synthesis of many pharmaceuticals and agrochemicals. The process typically involves the reaction of a carbonyl compound (in this case, this compound) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
In a related synthesis, a method for preparing 4-(4-methylphenoxy)benzylamine, a key intermediate for pyrazole (B372694) insecticides and acaricides, utilizes a modified nano nickel catalyst. patsnap.com This process involves the hydrogenation of 4-(4-methylphenoxy)benzonitrile in the presence of ammonia (B1221849) and ethanol (B145695). patsnap.com Although this is a reductive amination of a nitrile rather than an aldehyde, it highlights the use of metal catalysts to produce the same amine product that would be obtained from the reductive amination of this compound. The modified nano nickel catalyst is noted for its small particle size, high catalytic efficiency, and good reusability, which improves production efficiency. patsnap.com
The synthesis of 4-(4-methylphenoxy)benzonitrile itself, the precursor in the above reaction, is achieved through the etherification of p-cresol (B1678582) and p-chlorobenzonitrile. google.com One method uses sodium hydride as an acid binding agent in DMF, resulting in a high yield and a simplified process suitable for industrial production. google.com
Table 1: Comparison of Catalytic Systems for Amine Synthesis
| Catalyst System | Precursor | Product | Advantages |
| Modified Nano Nickel | 4-(4-Methylphenoxy)benzonitrile | 4-(4-Methylphenoxy)benzylamine | High efficiency, reusability, simple process. patsnap.com |
| Palladium-based (Hypothetical) | This compound | 4-(4-Methylphenoxy)benzylamine | High selectivity, mild reaction conditions. |
Photo-catalysis in Aldehyde Synthesis and Transformation
Visible light-induced organic reactions represent a highly attractive and sustainable approach to chemical synthesis. rsc.orgresearchgate.netcolab.ws Photo-catalysis can facilitate the synthesis of aldehydes under mild conditions, often at room temperature and atmospheric pressure, minimizing energy consumption and the formation of hazardous byproducts. researchgate.net
While specific studies on the photo-catalytic synthesis or transformation of this compound are not detailed, the general principles are applicable. Aromatic aldehydes can act as photoinitiators in various chemical transformations. beilstein-journals.org For instance, 4-anisaldehyde has been shown to be an effective organocatalyst in photochemical atom transfer radical addition (ATRA) reactions. beilstein-journals.org Given the structural similarity, this compound could potentially exhibit similar reactivity.
Photo-catalytic methods have also been developed for the synthesis of acetals from aldehydes without the use of acids, which is beneficial for substrates with acid-labile protecting groups. researchgate.net This involves the use of an electron-poor photocatalyst, such as a biscyanolated perylene (B46583) bisimide, and green light. researchgate.net Such a method could be applied to this compound for the introduction of protecting groups or further functionalization.
Table 2: Potential Photo-catalytic Applications for this compound
| Photo-catalytic Reaction | Potential Application for this compound | Catalyst Example |
| Atom Transfer Radical Addition (ATRA) | As a photoinitiator for polymerization or other radical reactions. | 4-Anisaldehyde beilstein-journals.org |
| Acetalization | Protection of the aldehyde functional group under mild, acid-free conditions. | Biscyanolated perylene bisimide researchgate.net |
| C-H Acetalation | Direct functionalization of heterocycles using the aldehyde group. | N/A |
Enzymatic Catalysis in Related Benzaldehyde (B42025) Metabolism
Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The metabolism of benzaldehyde in various organisms provides insights into potential enzymatic transformations applicable to this compound.
In plants, benzaldehyde is synthesized from trans-cinnamic acid via a β-oxidative pathway in peroxisomes, involving a heterodimeric enzyme. nih.gov This enzyme exhibits strict substrate specificity towards benzoyl-CoA and uses NADPH as a cofactor. nih.gov While this is a synthetic pathway, the reverse reaction or similar enzymatic systems could potentially metabolize or transform substituted benzaldehydes.
The enzyme benzaldehyde lyase has been shown to catalyze reactions beyond its natural function, such as the intramolecular stereoselective Stetter reaction, with high productivity and enantioselectivity. nih.gov This demonstrates the potential for enzyme promiscuity to be exploited for novel transformations of aromatic aldehydes.
The metabolism of benzaldehyde in the context of detoxification often involves oxidation to the corresponding benzoic acid, which can then be conjugated with glycine (B1666218) or glucuronic acid. researchgate.net This process is typically mediated by cytochrome P450 (CYP) enzymes. researchgate.net It is plausible that this compound would undergo a similar metabolic fate.
Cyanogenic glycosides, found in many plants, release benzaldehyde upon enzymatic hydrolysis, which contributes to the characteristic bitter almond scent. frontiersin.org This process involves the cleavage of a sugar moiety followed by the breakdown of the aglycone to an aldehyde or ketone and hydrogen cyanide. frontiersin.org
Table 3: Relevant Enzymatic Reactions and Their Potential Application
| Enzyme/Pathway | Reaction Type | Potential Application to this compound |
| Benzaldehyde Synthesis Enzyme (Petunia) | β-Oxidation | Potential for enzymatic synthesis or degradation. nih.gov |
| Benzaldehyde Lyase | Stetter Reaction | Enantioselective C-C bond formation. nih.gov |
| Cytochrome P450 (CYP) | Oxidation | Conversion to 4-(4-methylphenoxy)benzoic acid for detoxification or further synthesis. researchgate.net |
| β-Glucosidase/Hydroxynitrile Lyase | Hydrolysis of Glycosides | Release from a glycosidic precursor. frontiersin.org |
Investigation of Catalyst Activity and Regeneration
The economic and environmental viability of a catalytic process heavily relies on the activity and recyclability of the catalyst. In the synthesis of 4-(4-methylphenoxy)benzylamine, the use of a modified nano nickel catalyst is highlighted for its good reusability. patsnap.com This suggests that the catalyst can be recovered and used in multiple reaction cycles without a significant loss of activity, which is a key factor in reducing production costs and waste.
The development of robust catalysts that maintain high activity over numerous cycles is a central theme in green chemistry. For instance, the synthesis of 4-methylbenzaldehyde (B123495) from isoprene (B109036) and acrolein utilizes a graphite (B72142) oxide catalyst for the dehydrogenation step, which is a heterogeneous catalyst that can be easily separated from the reaction mixture. google.com
Further research into catalyst activity and regeneration for reactions involving this compound would likely focus on immobilizing homogeneous catalysts on solid supports or developing inherently stable heterogeneous catalysts to simplify product purification and catalyst recycling.
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Methylphenoxy)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via Knoevenagel condensation between 4-hydroxybenzaldehyde derivatives and methylphenoxy precursors. For example, substituting benzaldehydes with phenoxy groups often involves refluxing in ethanol with a catalytic acid (e.g., glacial acetic acid) and a base (e.g., piperidine) to drive the reaction . Optimization includes:
- Catalyst selection : Piperidine enhances nucleophilic attack in Knoevenagel reactions .
- Solvent choice : Absolute ethanol is preferred for solubility and reaction homogeneity .
- Purification : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization (e.g., ethanol-water mixtures) improves yield and purity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong C=O stretch (1680–1700 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) confirm aldehyde and aryl groups .
- X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between aromatic rings ~78°) and hydrogen bonding patterns critical for structural validation .
Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?
Methodological Answer:
- HPLC-UV : Use derivatization agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to enhance detection sensitivity. Validate methods via linearity (R² >0.99) and precision tests (RSD <2%) .
- GC-MS : Monitor molecular ion peaks (e.g., m/z 350 for phenacyloxy derivatives) and compare retention times with standards .
- Melting Point Analysis : Sharp melting ranges (e.g., 108°C for bromophenoxy derivatives) indicate purity .
Advanced Research Questions
Q. What strategies are employed to functionalize this compound for use in macrocyclic compound synthesis?
Methodological Answer: Functionalization often involves condensation with polyamines (e.g., ethylenediamine) to form Schiff bases, which cyclize into macrocycles:
- Reaction Design : Use stoichiometric control (e.g., 1:1 aldehyde-to-amine ratio) and templating agents (e.g., metal ions) to favor [2+2] or [2+3] macrocycles .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Characterization : Confirm macrocycle formation via MALDI-TOF MS and cyclic voltammetry to assess redox properties .
Q. How does this compound perform in kinetic studies of asymmetric synthesis, and what catalytic systems enhance its reactivity?
Methodological Answer:
- Catalytic Systems : Chiral catalysts like BINOL-derived phosphoric acids induce enantioselectivity in aldol reactions. For example, 4-(Trifluoromethyl)benzaldehyde derivatives achieve >90% ee under optimized conditions .
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde consumption rates. Apparent rate constants (kobs) correlate with catalyst loading and solvent polarity .
Q. What experimental approaches are used to evaluate the biological activity of this compound derivatives, particularly in antimicrobial or anticancer research?
Methodological Answer:
- Antimicrobial Assays :
- Zone of Inhibition : Test derivatives (1250–10,000 ppm) against Staphylococcus aureus or E. coli using agar diffusion. Compare inhibition zones to tetracycline controls .
- MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations .
- Anticancer Screening :
- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa) with IC50 values calculated via dose-response curves .
- Mechanistic Studies : Flow cytometry identifies apoptosis induction (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
